Home > Products > Screening Compounds P131307 > 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol
4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol - 329079-64-3

4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol

Catalog Number: EVT-2999837
CAS Number: 329079-64-3
Molecular Formula: C13H13BrN2O
Molecular Weight: 293.164
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol has been investigated using X-ray crystallography. The molecule adopts a trans configuration with respect to the central C=N double bond []. It exhibits an almost planar conformation, likely influenced by an intramolecular O—H⋯N hydrogen bond between the phenolic hydroxyl group and the nitrogen of the azomethine group []. This hydrogen bond further stabilizes the molecular structure.

Applications
  • Coordination Chemistry: This Schiff base has potential applications in coordination chemistry. It can act as a tridentate ligand, coordinating to metal ions through the phenolic oxygen, the azomethine nitrogen, and the pyridine nitrogen [, ]. This characteristic enables the synthesis of metal complexes with diverse structures and potential applications in areas like catalysis and materials science [, ].
  • Analytical Chemistry: The potential for complexation with metal ions makes this compound a candidate for use as a chemosensor or in the development of analytical methods for metal ion detection [].
  • Materials Chemistry: Schiff base compounds, in general, have found use in materials chemistry due to their ability to form coordination polymers and other supramolecular architectures with potential applications in areas like sensing, gas storage, and separation [].

(E)-4-Chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol

  • Compound Description: This compound is a Schiff base with the chemical formula C13H11ClN2O. It exists in the E conformation regarding its central C=N double bond. []
  • Relevance: This compound is structurally analogous to 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol. The primary difference is the replacement of bromine with chlorine at the para position of the phenol ring. Both compounds share the same core structure, featuring a 5-methylpyridin-2-yl group linked to a substituted phenol via an imine bridge. []

(E)-4-Methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol

  • Compound Description: This Schiff base compound, with the chemical formula C14H14N2O2, is structurally similar to 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol. It adopts an E conformation around its imine C=N bond and exhibits near planarity. It also features an intramolecular hydrogen bond between the phenolic hydrogen and imine nitrogen atoms. []
  • Relevance: This compound is structurally related to 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol. The key distinction lies in the substitution of the bromine atom with a methoxy group at the para position of the phenol ring. Both molecules retain the central core structure composed of a 5-methylpyridin-2-yl moiety connected to a substituted phenol through an imine linker. []

5-Bromo-2-(((2-piperazin-1-yl)ethyl)imino)methyl)phenol

  • Compound Description: This zwitterionic Schiff base ligand, denoted as "L" in the referenced study [], forms complexes with zinc(II). Three distinct zinc(II) complexes containing this ligand were synthesized and characterized, highlighting its coordination chemistry.
  • Relevance: This compound is structurally similar to 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, sharing the 5-bromo-2-(iminomethyl)phenol core. The main difference lies in the amine substituent attached to the imine group. While the target compound features a 5-methylpyridin-2-yl moiety, this related compound incorporates a 2-piperazin-1-ylethyl group, introducing a piperazine ring into the structure. []

5-Bromo-2((2-(dimethylamino)ethylimino)methyl)phenol

  • Compound Description: This compound, denoted as "HL" in the study, functions as a tridentate Schiff base ligand. It forms complexes with zinc(II) and copper(II) ions, resulting in a series of new complexes with varying geometries around the metal centers. []
  • Relevance: This compound shares a structural resemblance with 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol. Both molecules feature a common 5-bromo-2-(iminomethyl)phenol core. The primary distinction resides in the substituent attached to the imine nitrogen. The target compound contains a 5-methylpyridin-2-yl group, while this related compound incorporates a 2-(dimethylamino)ethyl group, thereby introducing a tertiary amine moiety instead of the pyridine ring. []

4-Bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol

  • Compound Description: This compound is the product of a cyclization reaction between 5-bromosalicylaldehyde and 4,5-dinitro-1,2-diaminephenylene. The synthesis and structural characterization of this compound are described in the study. []
  • Relevance: This compound exhibits structural similarities to 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol. Both share a common 4-bromo-2-substituted phenol core. The distinction arises from the substituent at the 2-position. The target compound has a (5-methylpyridin-2-ylamino)methyl group, whereas this related compound has a 5,6-dinitro-1H-benzo[d]imidazol-2-yl group, replacing the pyridine with a benzimidazole moiety with two nitro substituents. []

4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol

  • Compound Description: This compound, synthesized through the reaction of the corresponding phenacyl thiocyanate with morpholine, exhibits a dihedral angle of 23.46° between the 1,3-thiazole ring and the phenolic substituent ring, attributed to steric influence from the ortho-methyl group on the thiazole ring. []
  • Relevance: This compound and 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol share a common 4-bromo-2-substituted phenol structure. The key difference lies in the substituent at the 2-position. In the target compound, a (5-methylpyridin-2-ylamino)methyl group is present, while in this related compound, a 5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl group is found. This substitution replaces the pyridine and amine linker with a thiazole ring and a morpholine substituent. []

5-Methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}Phenol

  • Compound Description: This compound is a novel Schiff base prepared via condensation reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine. []
  • Relevance: This compound shares structural similarities with 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, both containing a methyl-substituted pyridine ring connected to a substituted phenol ring via an imine linker. The difference lies in the substituents and their positions on the rings. In this compound, a methoxy group is present at the 5-position of the phenol ring, while the methyl group on the pyridine ring is at the 3-position, unlike the 5-methylpyridin-2-yl group in 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol. Additionally, the bromine atom is absent in this compound. []

4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–4-bromo-2-[(E)-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}iminio)methyl]phenolate [0.61 (7)/0.39 (7)]

  • Compound Description: This compound, a Schiff base derived from 5-bromosalicylaldehyde and 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide (sulfamethazine), exists as a mixture of enolic and zwitterionic forms in the solid state. The ratio of the tautomers is determined to be 0.61(7):0.39(7), suggesting the enol form as the major component. []
  • Relevance: This compound shares structural similarities with 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, particularly in the 5-bromo-2-(iminomethyl)phenol moiety. The difference lies in the substituent attached to the imine nitrogen. While 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol has a 5-methylpyridin-2-yl group, this related compound incorporates a {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl} group. This substitution replaces the pyridine with a substituted benzene ring bearing sulfonamide and pyrimidine substituents. []

(E)-4-((4,5-dimethylthiazol-2-yl)diazenyl)-2-isopropyl-5-methylphenol

  • Compound Description: This azo dye, denoted as “L1”, forms coordination compounds with Mn(III), Fe(III) and Co(III) in a 1:2 metal to ligand mole ratio. []
  • Relevance: This compound and 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol both contain a substituted phenol ring. The difference lies in the nature and position of the substituents. In this compound, an isopropyl group is present at the 2-position and a methyl at the 5-position of the phenol ring, while the 4-position is occupied by a (4,5-dimethylthiazol-2-yl)diazenyl group. This is different from 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, which has a bromine atom at the 4-position and a (5-methylpyridin-2-ylamino)methyl group at the 2-position. []

3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol

  • Compound Description: This compound is a proposed structural isomer of 5-bromo-4-oxa-2,9-diaza-1(2,4)-pyrimidine-3(1,3)-benzenacyclononaphane, a macrocyclic ether with reported micromolar activity against CDK2 and anti-proliferative effects towards MCF7 cells. []

2-(5-R-1 H -benzimidazol-2-YL)-4-methyl/bromo-phenols

  • Compound Description: This series of compounds (HL1-HL5, where R = H, Cl, Me, NO2 for HL1-HL4 respectively) exhibits antibacterial activity. HL1 and its Ag(I) complex show antibacterial effects against almost all tested bacteria. HL5 and its Zn(II) complex exhibit significantly high antibacterial activity toward specific bacteria strains. []
  • Relevance: These compounds share a structural similarity with 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, particularly in the presence of a substituted phenol ring. In this series, the phenol ring is substituted at the 2-position by a 5-R-1H-benzimidazol-2-yl group and at the 4-position by either a methyl or a bromo group. This is different from 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, which has a bromine atom at the 4-position and a (5-methylpyridin-2-ylamino)methyl group at the 2-position. []

4-bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate

  • Compound Description: This compound, a sulfonamide-derived ligand, forms complexes with transition metals like cobalt(II), copper(II), nickel(II), and zinc(II). The compound and its metal complexes exhibit moderate to significant antibacterial activity against one or more bacterial strains and good antifungal activity against various fungal strains. []
  • Relevance: This compound shares a close structural resemblance to 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol. Both compounds feature a central 4-bromo-2-(iminomethyl)phenol core. The primary distinction lies in the substituent attached to the imine nitrogen. While the target compound contains a 5-methylpyridin-2-yl group, this related compound incorporates a {4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl} group. This substitution replaces the pyridine ring with a substituted benzene ring bearing sulfonamide and isoxazole substituents. []

4'-Chloro-3-[7″-chloro(and trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols and 4'-Bromo(and 3'-trifluoromethyl)-3-(substituted amino)methyl-5-(7″-trifluoromethylquinolin-4″-yl)aminobiphenyl-2-ols

  • Compound Description: This series represents two types of mono-Mannich bases, each with various substituted amino groups. They show antimalarial activity, with biphenyl-2-ols being more potent than biphenyl-4-ols. []
  • Relevance: While structurally different from 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, these compounds are relevant due to their shared focus on exploring structure-activity relationships for biological activity. The research highlights how modifying substituents on aromatic systems, like replacing the pyridine in the target compound with quinoline or quinazoline, and incorporating different amine substituents, can significantly affect the antimalarial potency. This emphasizes the importance of systematic structural modifications in drug design. []

5-Methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol

  • Compound Description: This Schiff base compound is synthesized from 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine, exhibiting blue fluorescence and a stable crystal structure facilitated by π…π packing and intramolecular hydrogen bonding. []

Chlorido(4-methylpyridin-2-amine-κN 1 )(2-{[(4-methylpyridin-2-yl)imino-κN]methyl}phenolato-κO)copper(II)

  • Compound Description: This copper(II) complex comprises a Cu(II) ion coordinated to a Schiff base ligand (N-salicylidene 2-aminopyridine) and a 4-methylpyridine-2-ylamine ligand. The Cu(II) adopts a distorted tetrahedral geometry, with coordination occurring through the phenolic oxygen, azomethine nitrogen of the Schiff base, and the nitrogen atom of 2-aminopyridine. An intramolecular N—H⋯N hydrogen bond is also observed. []
  • Relevance: This complex bears structural relevance to 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol due to the presence of the 2-{[(4-methylpyridin-2-yl)imino]methyl}phenolate moiety within its structure. This shared fragment highlights the versatility of this structural motif in coordinating with metal centers, a property also observed in other related compounds discussed. The differences lie in the substituents on the pyridine ring and the presence of a chlorine atom instead of bromine in the complex. []

2-(8-Quinolinol-5-Yl)-methyl amino-5-(4-bromo-phenyl)-1,3,4-thiadiazole

  • Compound Description: This compound represents a novel ligand synthesized by coupling 5-chloromethyl-8-quinolinol with 5-(4-bromophenyl)-(1,3,4)thiadiazol-2-ylamine. This ligand forms chelates with various transition metals, including Cu, Ni, Co, Mn, and Zn. []
  • Relevance: While this compound doesn't directly share the core structure of 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, it's relevant due to the presence of a bromo-substituted aromatic ring, similar to the bromine substitution in the target compound. This highlights the use of halogens, particularly bromine, in modifying the properties of organic compounds for various applications, including their potential as ligands in coordination chemistry. []

Azo 2-(E)-(1H-benzo[d]imidazol-2-yl)diazenyl)-5-((E)-(4-chlorophenylimino)methyl)phenol

  • Compound Description: This compound is a heterocyclic Azo-Schiff base ligand synthesized from 2-aminobenzimidazole, hydrochloric acid, sodium nitrite, and 3-(4-chlorobenzylideneamino)phenol. This ligand exhibits a strong binding affinity for zinc. []
  • Relevance: Although structurally different from 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, this compound is relevant due to its application as a ligand for zinc ions. This highlights the ability of structurally diverse compounds to interact with metal ions, a feature also observed in other related compounds discussed in the context of 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol. []

Alkyl-2-{[3-(3′-Chloro-4′-nitrophenyl)-2-oxo-3,4-dihydro-2H-1,3,2λ5-benzoxazaphosphinin-2-yl]amino}alkanoates

  • Compound Description: This series of compounds (4a-j) is synthesized through a two-step process involving the condensation of 2-[(3′-chloro-4′-nitrophenyl amino)methyl]phenol with phosphorus oxychloride, followed by reaction with amino acid alkyl esters. These compounds exhibit significant antibacterial and antifungal activity. []
  • Relevance: Though structurally distinct from 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, this series of compounds is relevant because it, like some other mentioned compounds, demonstrates notable biological activities. [] This commonality underscores the broader context of seeking biologically active compounds within medicinal chemistry, even if the specific structures differ significantly.

(E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide

  • Compound Description: This compound represents a series with variations at the 3-substituted propoxy group (R = piperazinyl, 3-methylpiperazinyl, 4-methylpiperazinyl, 3,5-dimethylpiperazinyl, piperidinyl, tetrahydropyrrole, morpholinyl, dimethylamino, or diethylamino). It exhibits promising anti-cancer activity. []
  • Relevance: Although this compound differs structurally from 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, its inclusion is based on its potent anti-cancer properties, similar to how other related compounds are noted for their biological activities. The presence of a bromo substituent in this compound further connects it to the target compound. This recurring theme emphasizes the significance of exploring a wide array of chemical structures, even those with significant variations, in the pursuit of discovering and developing new drugs with enhanced biological activity profiles. []

Alkyl-2-[5-(hydroxymethyl)-5-nitro-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]amino acid esters

  • Compound Description: This class of compounds (5a-j) is prepared through a two-step synthesis involving a dichloride intermediate (3a-j) reacted with tris(hydroxymethyl)nitromethane. These compounds show moderate antifungal and antibacterial properties. []
  • Relevance: While structurally dissimilar to 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, these compounds are relevant as they, like some previously mentioned compounds, exhibit noteworthy biological activity, specifically moderate antifungal and antibacterial properties. This shared characteristic highlights the broader context of searching for and designing compounds with potential therapeutic applications within medicinal chemistry. Even though the exact structures may differ significantly, the presence of shared or analogous structural motifs and biological activities underlines the importance of exploring a diverse range of chemical entities in drug development. []

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

  • Compound Description: This heterocyclic compound, synthesized through a reaction between a substituted bromoethanone and a triazolethiol, is characterized using X-ray crystallography and spectral analyses (NMR and IR). []
  • Relevance: Though this compound's structure significantly deviates from 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, its inclusion in this list is justified as it, similar to the target compound, has been investigated for its structural features using techniques like X-ray crystallography. This shared aspect of structural elucidation, despite the distinct chemical structures, underscores the importance of employing a wide range of analytical techniques to understand the three-dimensional arrangements of atoms within molecules, which ultimately contributes to understanding their properties and potential applications. []

4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine and its Derivatives

  • Compound Description: The parent compound is synthesized via cyclocondensation of 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol and 2-bromo-5,5-dimethylcyclohexane-1,3-dione. Further reaction with phosphorus oxychloride and subsequent nucleophilic substitution with various secondary amines yielded a series of derivatives. []
  • Relevance: Despite the absence of a direct structural correlation with 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, this group of compounds is relevant because they undergo similar synthetic transformations. Specifically, both the parent compound in this series and the target compound are subjected to halogenation reactions, highlighting a common chemical manipulation employed in both cases. This similarity, despite the distinct structures, emphasizes the significance of halogenation reactions in organic synthesis for introducing halogens like bromine into molecules, which can dramatically alter their chemical and biological properties. []

Bis{μ-2-[(4,6-bis{(2-hydroxy-5-methylphenyl)[(pyridin-2-yl)methyl]amino}-1,3,5-triazin-2-yl)[(pyridin-2-yl-κN)methyl]amino-κN]-4-methylphenolato-1:2κ2 O:O}bis[(nitrato-κ2 O,O′)zinc]–acetonitrile–water (2/4/1)

  • Compound Description: This compound is a bis-phenolate-bridged dinuclear Zn(II) complex, with each Zn(II) ion being five-coordinate. The coordination sphere of each Zn(II) ion includes a semi-bidentate nitrate ion and a N,N′,O-tridentate mode of the ligand. The complex also exhibits intramolecular and intermolecular hydrogen bonding. []
  • Relevance: Although this dinuclear Zn(II) complex does not share a direct structural similarity with 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, both compounds showcase the ability of phenolic compounds to act as ligands and form coordination complexes with metal ions. This shared property highlights the versatility of phenolic compounds in coordination chemistry. The complexation behavior observed in both cases emphasizes the importance of understanding metal-ligand interactions in various chemical and biological processes. []

(E)-4-bromo-2-((((5-methylfuran-2-yl)methyl)imino)methyl)phenol (BFMP)

  • Compound Description: (BFMP) is a fluorescent probe developed for the selective and sensitive detection of Zn2+ ions. It was synthesized via the condensation of 5-methyl-furfurylamine and 5-bromosalicylaldehyde. The fluorescence of BFMP is significantly enhanced upon binding to Zn2+, allowing for the sensitive detection of this metal ion. []
  • Relevance: (BFMP) shares a striking structural similarity with 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol. Both compounds possess an identical 4-bromo-2-(iminomethyl)phenol core. The key difference lies in the substituent attached to the imine nitrogen. BFMP features a (5-methylfuran-2-yl)methyl group, replacing the 5-methylpyridin-2-yl moiety present in 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol. This subtle change from a pyridine to a furan ring system significantly impacts the compound's fluorescence properties, demonstrating how minor structural modifications can lead to distinct functionalities. []

3-[(2-amino-4-arylthiazolium-5-yl)(aryl)methyl]-2-oxo-2H-1-benzopyran-4-olates

  • Compound Description: This group of compounds consists of functionalized 3-[(2-amino-4-arylthiazolium-5-yl)(aryl)methyl]-2-oxo-2H-1-benzopyran-4-olates. They are synthesized using a one-pot, four-component reaction involving 4-hydroxycoumarin, benzaldehydes, thiourea, and 2-bromo-1-arylethan-1-ones, with p-toluenesulfonic acid as a catalyst in glacial acetic acid. The reaction proceeds through a tandem process and offers high yields, regioselectivity, and avoids the need for metal catalysts. The structure of a representative compound was confirmed using X-ray analysis, while other derivatives were characterized by NMR spectroscopy. []
  • Relevance: While these compounds do not share a direct structural similarity with 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, their synthesis involves the use of 2-bromo-1-arylethan-1-ones, highlighting the significance of bromo compounds as building blocks in organic synthesis. This shared reliance on bromo-containing starting materials, despite the different target structures, emphasizes the importance of halogenated compounds in accessing diverse chemical spaces. []

(1,2,3‐Triazol‐1‐yl)methylpyrimidines

  • Compound Description: These biheterocyclic compounds, containing both a 1,2,3-triazole and a pyrimidine ring, are synthesized starting from 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one. The key steps involve nucleophilic substitution to introduce an azide group, followed by a click chemistry reaction to incorporate the triazole ring. []
  • Relevance: While structurally distinct from 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, the synthesis of these compounds emphasizes the utility of bromo compounds as valuable precursors in multi-step synthetic sequences. This shared use of bromo-containing starting materials, despite the different target structures, highlights the broader importance of halogenated compounds, particularly bromoalkanes, in organic synthesis. []

7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives

  • Compound Description: This series focuses on modifying the cephamycin scaffold, specifically at the C-7 amino group and the C-3′ position. Key steps in their synthesis involve introducing a 4-phenyl-1H-1,2,3-triazol-1-yl moiety using a Cu(I)-catalyzed azide–alkyne cycloaddition and subsequent palladium-catalyzed arylthioallylation for 3′-arylthiol incorporation. This method provides a safer alternative to using the toxic and explosive diphenyldiazomethane. []
  • Relevance: While structurally diverse from 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, this research shares a common thread with several other related compounds on the list by employing halogenated building blocks in its synthetic route. This commonality, despite the different target structures, underscores the broad significance of halogenated compounds in accessing diverse chemical spaces and their utility in developing new synthetic methodologies. []

7-((6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophyllines

  • Compound Description: This series of compounds combines theophylline and 4-amino-1,2,4-triazole-3-thiol derivatives to potentially enhance existing biological effects or create new ones. Synthesized through multistep transformation of 1,3-dimethylxanthine and condensation with aromatic carboxylic acids, these compounds show promise for antifungal activity, particularly 7-((6-(2-bromo-5-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophylline. []
  • Relevance: Although structurally dissimilar to 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, both this series and the target compound emphasize exploring chemical space for biological activity. The presence of a bromo substituent in one of the promising antifungal compounds further links it to the target compound, highlighting the relevance of halogen substitutions in medicinal chemistry. []

(E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol and its Cu(II) Complex

  • Compound Description: This Schiff base, (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydro­xymethyl)-2-methylpyridin-3-ol (HL), and its Cu(II) complex, [Cu(L)Cl], were synthesized and characterized. HL acts as a tridentate ligand, coordinating to the Cu2+ ion via the deprotonated phenolic oxygen, amine, and azomethine nitrogens. []
  • Relevance: This compound bears structural similarities to 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol, particularly in the presence of a substituted pyridine ring connected to a substituted phenol ring via an imine linker. The difference lies in the substituents on both rings and the halogen atom. In this compound, the pyridine ring is substituted at the 2- and 5-positions with a methyl and a hydroxymethyl group, respectively. The phenol ring has an amino group at the 2-position and a chlorine atom at the 5-position. In contrast, 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol has a 5-methylpyridin-2-yl group linked to the 2-position of a 4-bromophenol. This compound also forms a complex with Cu(II), highlighting the ability of such compounds to act as ligands, similar to some other related compounds discussed. []

Properties

CAS Number

329079-64-3

Product Name

4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol

IUPAC Name

4-bromo-2-[[(5-methylpyridin-2-yl)amino]methyl]phenol

Molecular Formula

C13H13BrN2O

Molecular Weight

293.164

InChI

InChI=1S/C13H13BrN2O/c1-9-2-5-13(15-7-9)16-8-10-6-11(14)3-4-12(10)17/h2-7,17H,8H2,1H3,(H,15,16)

InChI Key

HAWKCEGJJOBGMS-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NCC2=C(C=CC(=C2)Br)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.